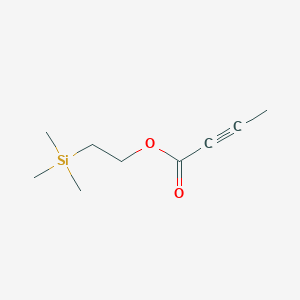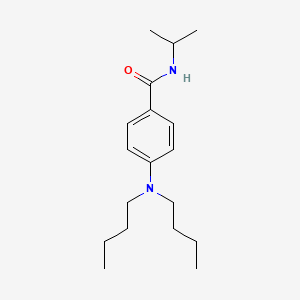
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学的研究の応用
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
作用機序
The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .
類似化合物との比較
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .
特性
CAS番号 |
851590-91-5 |
|---|---|
分子式 |
C9H16O2Si |
分子量 |
184.31 g/mol |
IUPAC名 |
2-trimethylsilylethyl but-2-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3 |
InChIキー |
CBYQMALISYAPIN-UHFFFAOYSA-N |
正規SMILES |
CC#CC(=O)OCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)





![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
